N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which often exhibit a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide typically involves the reaction of 4-chlorophenyl-1,3,4-thiadiazole with 3,5-dimethoxybenzoyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This involves the use of automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Biologically, N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide has shown potential as an antiviral, anti-inflammatory, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, the compound is being explored for its therapeutic properties. Its antiviral activity makes it a potential candidate for the treatment of viral infections, while its anti-inflammatory properties suggest its use in managing inflammatory diseases.
Industry: In the industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular pathways involved depend on the specific application, but common targets include viral enzymes, inflammatory mediators, and cancer cell markers.
Comparison with Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: These compounds share the thiadiazole core but differ in their substituents and functional groups.
Indole derivatives: These compounds contain the indole nucleus and exhibit similar biological activities.
Uniqueness: N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide stands out due to its specific combination of chlorophenyl and dimethoxybenzamide groups, which contribute to its unique biological and chemical properties.
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUGPLSYTNLRAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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